Comprehensive Technical Guide on Methyl 2-[4-(2-bromoethoxy)phenyl]acetate: Properties, Synthesis, and Applications
Comprehensive Technical Guide on Methyl 2-[4-(2-bromoethoxy)phenyl]acetate: Properties, Synthesis, and Applications
Introduction to Bifunctional Scaffolds
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of intermediate scaffolds dictates the efficiency of the entire synthetic route. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) serves as a premier bifunctional building block[1]. Its architectural advantage lies in its orthogonal reactivity: it possesses a highly electrophilic primary alkyl bromide tail and a selectively hydrolyzable methyl ester head. This dual functionality allows researchers to execute complex, multi-step derivatizations—such as sequential nucleophilic substitutions and amidation reactions—without the need for cumbersome protection-deprotection cycles.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for optimizing reaction conditions, predicting solubility during workup, and ensuring safe laboratory handling[2].
| Property | Value |
| Chemical Name | Methyl 2-[4-(2-bromoethoxy)phenyl]acetate |
| CAS Number | 100125-95-9 |
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.13 g/mol |
| Appearance | Clear to pale yellow liquid / low-melting solid |
| Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2[1] |
| Upstream Precursor | Methyl 4-hydroxyphenylacetate (CAS: 14199-15-6)[3] |
Mechanistic Synthesis & Validation
The standard preparation of this compound relies on a highly controlled Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that each step provides measurable feedback to the operating scientist.
Figure 1: Mechanistic workflow for the Williamson ether synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.
Causality & Reagent Selection
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Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. Causality: It is sufficiently basic to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but weak enough to prevent the unwanted saponification of the methyl ester, which would inevitably occur if stronger bases like NaOH or KOH were deployed[4].
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Electrophile Ratio (1,2-Dibromoethane): The electrophile is introduced in a massive stoichiometric excess (typically 5 to 6 equivalents). Causality: This statistical excess is a critical control measure to suppress the formation of the symmetrical dimer byproduct (1,2-bis(4-(methoxycarbonylmethyl)phenoxy)ethane), ensuring the reaction stops at the mono-alkylation stage[4].
Step-by-Step Methodology
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Initiation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of in anhydrous acetone (or DMF if higher thermal activation is required)[5].
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Deprotonation: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at ambient temperature for 30 minutes. In-process observation: A slight color shift indicates the generation of the phenoxide anion.
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Alkylation: Introduce 6.0 equivalents of 1,2-dibromoethane dropwise via a syringe to maintain controlled electrophile distribution[4].
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Thermal Activation: Heat the reaction mixture to reflux (approx. 60–80 °C) for 12–15 hours[4].
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In-Process Control (IPC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The complete consumption of the phenolic starting material validates the forward progression of the reaction.
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Workup: Cool the mixture to room temperature. Filter the inorganic salts (KBr and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure to remove the volatile excess of 1,2-dibromoethane.
-
Purification: Isolate the target compound via silica gel flash chromatography.
Analytical Validation System
To verify the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be confirmed:
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¹H NMR (400 MHz, CDCl₃): The self-validating signature lies in the bromoethoxy chain. Expect a distinct triplet at ~4.28 ppm (2H, -OCH₂-) and another triplet at ~3.63 ppm (2H, -CH₂Br). The preservation of the methyl ester is confirmed by a sharp singlet at ~3.69 ppm (3H, -OCH₃).
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Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must appear as a 1:1 doublet at m/z 273 and 275, providing the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
Translational Applications in Drug Discovery
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a critical linchpin in the synthesis of advanced pharmacophores, particularly in oncology and metabolic disease research.
Figure 2: Logical pathways for downstream derivatization into LSD1 inhibitors and lipid modulators.
Case Study: LSD1 Inhibitors for Leukemia
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in various cancers. In the development of targeted LSD1 inhibitors, this compound is utilized to build the core scaffold. As detailed in recent , the bromoethoxy tail undergoes an Sₙ2 displacement by complex cyclic amines[4]. Subsequently, the methyl ester is converted into a benzohydrazide derivative. These precise modifications yield highly potent LSD1 inhibitors capable of suppressing leukemic cell proliferation (e.g., MV4-11 cell lines) at nanomolar IC₅₀ concentrations[6].
Handling, Safety, and Storage Protocols
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Toxicity Profiling: Classified under Acute Tox. 4, the compound is harmful if swallowed, inhaled, or absorbed through the skin[1]. It is also a documented Skin Irrit. 2 hazard[1].
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PPE Requirements: All handling must occur within a certified Class II fume hood. Operators must wear nitrile gloves (double-gloving recommended due to the alkyl bromide moiety), safety goggles, and a lab coat.
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Storage: Store in a tightly sealed, light-resistant amber glass container at 2–8 °C. Alkyl bromides can slowly degrade upon prolonged exposure to light and moisture, releasing hydrobromic acid (HBr).
References
-
NextSDS. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information." NextSDS Database. URL: [Link]
-
LookChem. "Cas 544478-36-6,[3-bromo-4-(2-bromo-ethoxy)-phenyl]-acetic acid methyl ester and Upstream Products." URL: [Link]
- Google Patents. "Synthesis and biological evaluation of novel LSD1 inhibitors." Patent US 9,809,541 B2.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Methyl phenyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cas 544478-36-6,[3-bromo-4-(2-bromo-ethoxy)-phenyl]-acetic acid methyl ester | lookchem [lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. lookchem.com [lookchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
